

# discovery and synthesis history of N-benzylphenoxylethylamines

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## Compound of Interest

Compound Name: *N*-benzyl-2-(4-methoxyphenoxy)ethanamine

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An In-depth Technical Guide to the Discovery and Synthesis of N-Benzylphenethylamines

Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-Benzylphenethylamines are a class of psychoactive compounds that have garnered significant attention in the scientific community due to their potent interactions with serotonin receptors, particularly the 5-HT<sub>2a</sub> subtype.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of these compounds, with a focus on the technical details relevant to researchers in medicinal chemistry and pharmacology. While the query specified "N-benzylphenoxylethylamines," the available scientific literature predominantly focuses on the closely related N-benzylphenethylamines, which lack the ether linkage. This document will proceed with the assumption that the core interest lies in this well-documented and pharmacologically significant class of compounds.

## Discovery and Core Structural Features

The development of N-benzylphenethylamines stems from the exploration of structure-activity relationships of psychedelic phenethylamines, such as the "2C-X" series of compounds (e.g., 2C-B and 2C-I).<sup>[1]</sup> Researchers discovered that the addition of an N-benzyl group to these phenethylamine hallucinogens leads to a remarkable increase in their binding affinity and functional activity at the 5-HT<sub>2a</sub> receptor.<sup>[1][2][3]</sup> This structural modification has yielded

compounds with subnanomolar affinity for this receptor, making them some of the most potent serotonergic hallucinogens known.<sup>[1][2]</sup>

The core structure of these compounds consists of a substituted phenethylamine moiety N-alkylated with a substituted benzyl group. The substituents on both the phenethylamine and the benzyl rings play a crucial role in modulating the pharmacological activity of the molecule.

## Synthesis of N-Benzylphenethylamines

The primary synthetic route to N-benzylphenethylamines is through reductive amination.<sup>[2][4][5][6]</sup> This robust and versatile method involves the reaction of a substituted phenethylamine with a substituted benzaldehyde to form an intermediate imine, which is then reduced to the corresponding secondary amine.

## General Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on methodologies reported in the literature.<sup>[2]</sup>

Materials:

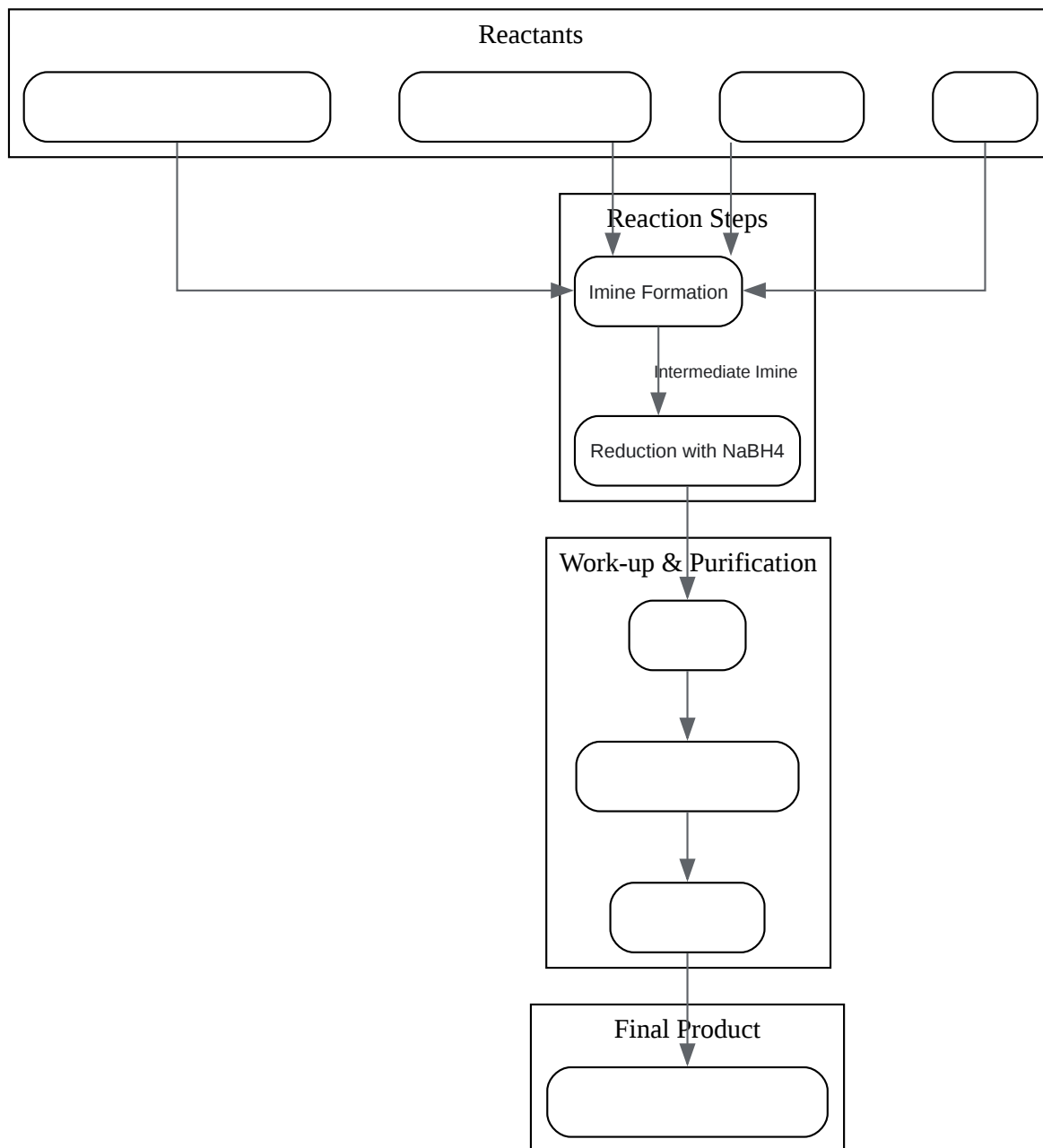
- Substituted phenethylamine hydrochloride
- Substituted benzaldehyde
- Triethylamine (Et<sub>3</sub>N)
- Ethanol (EtOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (H<sub>2</sub>O)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethanolic HCl

- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

- To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).
- Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).
- Add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting free base by flash chromatography.
- Dissolve the purified free base in ethanol, and add ethanolic HCl.
- Precipitate the hydrochloride salt by adding diethyl ether.
- Collect the crystalline product by filtration and dry under reduced pressure.

Diagram of the General Synthetic Workflow:



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Caption: General workflow for the synthesis of N-benzylphenethylamines via reductive amination.

## Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamines is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl moieties.

### Substitutions on the Phenethylamine Ring

- **2,5-Dimethoxy Substitution:** This is a common feature in many potent 5-HT<sub>2a</sub> agonists.
- **4-Position Substitution:** The substituent at the 4-position of the phenethylamine ring significantly influences affinity and selectivity. Halogens (e.g., I, Br) and other non-polar groups tend to increase affinity, while hydrogen bond donors (e.g., -OH, -NH<sub>2</sub>) decrease it.

### Substitutions on the N-Benzyl Ring

- **Ortho and Meta Positions:** Substituents at the ortho or meta positions of the benzyl ring generally enhance affinity.<sup>[7]</sup>
- **Para Position:** Substitution at the para position often leads to a decrease in affinity.<sup>[7]</sup>
- **Nature of the Substituent:** Large, lipophilic groups on the benzyl ring tend to improve binding affinity.<sup>[7]</sup>

## Quantitative Data

The following tables summarize the binding affinities (K<sub>i</sub>) and functional activities (EC<sub>50</sub>) of a selection of N-benzylphenethylamine analogs at the human 5-HT<sub>2a</sub> and rat 5-HT<sub>2C</sub> receptors, as reported by Braden et al. (2014).

Table 1: Binding Affinities (K<sub>i</sub>, nM) of Selected N-Benzylphenethylamines

Compound	4-Substituent	N-Benzyl Substituent	5-HT <sub>2a</sub> Ki (nM)	5-HT <sub>2C</sub> Ki (nM)
1a	H	2-Methoxy	1.3	12
1b	H	2-Hydroxy	0.45	11
2a	F	2-Methoxy	0.81	15
2b	F	2-Hydroxy	0.44	14
3a	Cl	2-Methoxy	0.54	10
3b	Cl	2-Hydroxy	0.29	10
4a	Br	2-Methoxy	0.41	8.8
4b	Br	2-Hydroxy	0.17	7.9
5a	I	2-Methoxy	0.32	7.2
5b	I	2-Hydroxy	0.15	6.5

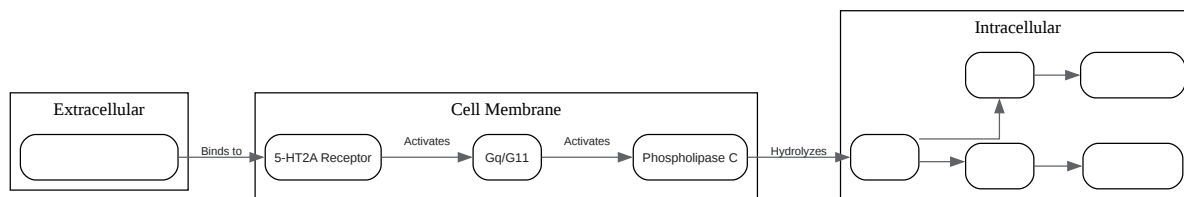
Table 2: Functional Activities (EC<sub>50</sub>, nM) of Selected N-Benzylphenethylamines

Compound	4-Substituent	N-Benzyl Substituent	5-HT <sub>2a</sub> EC <sub>50</sub> (nM)	5-HT <sub>2C</sub> EC <sub>50</sub> (nM)
1a	H	2-Methoxy	1.1	24
1b	H	2-Hydroxy	0.074	30
2a	F	2-Methoxy	1.3	48
2b	F	2-Hydroxy	0.18	49
3a	Cl	2-Methoxy	0.89	36
3b	Cl	2-Hydroxy	0.14	38
4a	Br	2-Methoxy	0.52	21
4b	Br	2-Hydroxy	0.11	22
5a	I	2-Methoxy	0.38	15
5b	I	2-Hydroxy	0.088	17

## Signaling Pathway

N-Benzylphenethylamines exert their effects primarily through the activation of the 5-HT<sub>2a</sub> receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade involving the Gq/G<sub>11</sub> protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

Diagram of the 5-HT<sub>2a</sub> Receptor Signaling Pathway:



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